N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromobenzyl group in this compound adds to its potential reactivity and utility in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is tubulin , a globular protein that is the main component of the microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and cell motility .
Mode of Action
This compound interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .
Biochemical Pathways
The compound affects the microtubule architecture within cells . Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including cell division and intracellular transport. By interacting with tubulin, the compound can disrupt these processes, potentially leading to cell death .
Pharmacokinetics
Its strong inhibition of cancer cell viability suggests that it may have favorable bioavailability .
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . In cells, the drug treatment shows a peculiar type of disruption of normal microtubule architecture .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of 1H-1,2,3-triazole-5-carboxamide:
Introduction of the 3-bromobenzyl group: This step involves the reaction of 1H-1,2,3-triazole-5-carboxamide with 3-bromobenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for the development of antimicrobial, antifungal, and anticancer agents.
Medicine: Research has shown that triazole derivatives can act as enzyme inhibitors, receptor antagonists, and other therapeutic agents
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Comparison with Similar Compounds
- N-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide
- N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness: N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its reactivity and biological activity. The combination of the triazole ring and the bromobenzyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDPUDLHVTBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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